molecular formula C20H27N5O4S B2984799 (5-cyclopropylisoxazol-3-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone CAS No. 1251610-29-3

(5-cyclopropylisoxazol-3-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone

Cat. No. B2984799
CAS RN: 1251610-29-3
M. Wt: 433.53
InChI Key: LKEQLEIYCRLDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-cyclopropylisoxazol-3-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research on compounds structurally similar to the queried chemical has focused on molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. These studies involve detailed conformational analyses and the development of unified pharmacophore models to understand how these compounds bind to and interact with their target receptors, contributing to advancements in drug design and receptor pharmacology (Shim et al., 2002).

Novel Synthetic Methods

There is ongoing research into novel and efficient synthetic methods for creating derivatives of pyrazole and isoxazole compounds. These methods aim to expand the chemical space of these heterocycles, which are core structures in many bioactive molecules, thereby facilitating the discovery of new therapeutic agents with improved properties (Hote & Lokhande, 2014).

Antimicrobial and Antifungal Applications

Derivatives of pyrazole and isoxazole have been synthesized and characterized for their potential antimicrobial and antifungal activities. These compounds have shown promise in screening against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (Sanjeeva et al., 2022).

Anticancer and Antituberculosis Studies

Additionally, certain pyrazole derivatives have been synthesized and evaluated for their anticancer and antituberculosis activities. These studies highlight the potential of such compounds to serve as templates for the development of novel therapies against cancer and tuberculosis, reflecting the broad applicability of this chemical class in therapeutic development (Mallikarjuna et al., 2014).

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-13-19(14(2)25(21-13)16-5-10-30(27,28)12-16)23-6-8-24(9-7-23)20(26)17-11-18(29-22-17)15-3-4-15/h11,15-16H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEQLEIYCRLDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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